molecular formula C18H21N7 B12261537 N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine

N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B12261537
M. Wt: 335.4 g/mol
InChI Key: RQJDJWQNOVMAKJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline moiety linked to a piperazine ring, which is further connected to a pyridazine core. The presence of these functional groups makes it a versatile molecule for research and development in medicinal chemistry and other scientific disciplines.

Properties

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

IUPAC Name

N,N-dimethyl-6-(4-quinazolin-4-ylpiperazin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C18H21N7/c1-23(2)16-7-8-17(22-21-16)24-9-11-25(12-10-24)18-14-5-3-4-6-15(14)19-13-20-18/h3-8,13H,9-12H2,1-2H3

InChI Key

RQJDJWQNOVMAKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The quinazoline derivative is then reacted with piperazine under controlled conditions to form the intermediate compound.

    Attachment of the Pyridazine Core: The final step involves the coupling of the intermediate with a pyridazine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine
  • N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Uniqueness

N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

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